



Application Notes and Protocols for Abt-518 in a Matrigel Invasion Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Abt-518 is a potent and selective inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2 and MMP-9.[1][2][3][4] These enzymes play a crucial role in the degradation of the extracellular matrix (ECM), a key process in angiogenesis, tumor invasion, and metastasis.[1][2][5][6] By inhibiting MMP-2 and MMP-9, Abt-518 can effectively block the breakdown of the basement membrane, thereby preventing endothelial cell migration and the formation of new blood vessels that tumors rely on for growth and spread.[3][4][7] The Matrigel invasion assay is a widely used in vitro method to assess the invasive potential of cells and to screen for inhibitors of invasion and angiogenesis.[8][9] This document provides detailed protocols for utilizing Abt-518 in a Matrigel invasion assay with endothelial cells, along with data presentation guidelines and a visualization of the relevant signaling pathway.

Principle of the Assay

The Matrigel invasion assay utilizes a Boyden chamber system with a porous membrane coated with a layer of Matrigel, a reconstituted basement membrane. Endothelial cells are seeded in the upper chamber in a serum-free medium, while a chemoattractant is placed in the lower chamber. Invasive cells will degrade the Matrigel barrier and migrate through the pores towards the chemoattractant. By treating the cells with **Abt-518**, the extent of invasion can be quantified and compared to untreated controls to determine the inhibitory effect of the compound.



Data Presentation

The following table summarizes hypothetical quantitative data from a Matrigel invasion assay evaluating the effect of different concentrations of **Abt-518** on endothelial cell invasion.

Treatment Group	Concentration (nM)	Number of Invading Cells (Mean ± SD)	Percent Inhibition (%)
Vehicle Control (DMSO)	0	250 ± 25	0
Abt-518	10	175 ± 20	30
Abt-518	50	90 ± 15	64
Abt-518	100	45 ± 10	82

Experimental Protocols Materials

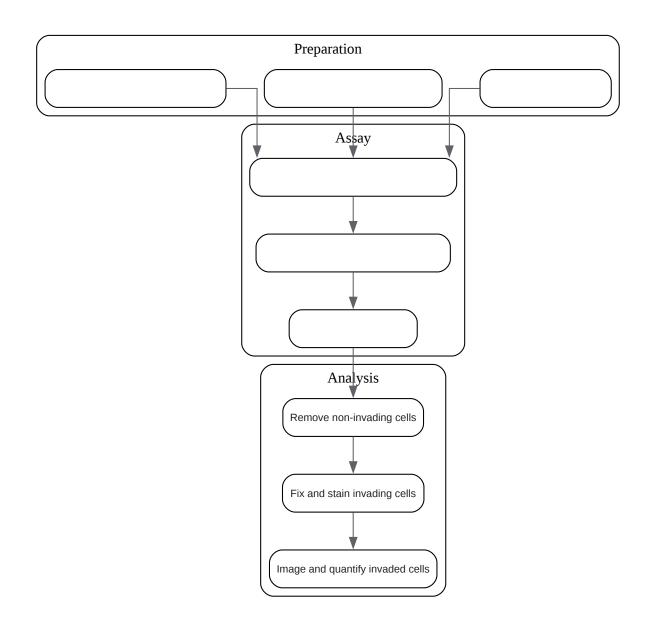
- Abt-518 (prepare stock solution in DMSO)
- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM-2)
- Fetal Bovine Serum (FBS)
- Matrigel Basement Membrane Matrix
- 24-well Boyden chambers (8 μm pore size)
- Cell scrapers
- Cotton swabs
- Methanol



- Crystal Violet staining solution (0.5% in 25% methanol)
- Phosphate Buffered Saline (PBS)
- Dimethyl sulfoxide (DMSO)
- Pipettes and sterile tips
- Incubator (37°C, 5% CO2)
- Microscope with a digital camera
- Image analysis software (e.g., ImageJ)[10][11]

Experimental Workflow





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Caption: Experimental workflow for the Matrigel invasion assay with Abt-518.

Detailed Methodology



- 1. Coating of Transwell Inserts with Matrigel
- Thaw Matrigel on ice overnight in a 4°C refrigerator.
- Dilute the Matrigel to the desired concentration (e.g., 1 mg/ml) with cold, serum-free endothelial cell basal medium. Keep all reagents and materials on ice.
- Carefully add 100 μl of the diluted Matrigel solution to the center of the upper chamber of each Boyden chamber insert.
- Incubate the plates at 37°C for at least 4-6 hours to allow the Matrigel to solidify into a gel.
- 2. Cell Preparation and Seeding
- Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.
- Prior to the assay, starve the cells by incubating them in a serum-free basal medium for 12-24 hours.
- Harvest the cells using trypsin-EDTA and resuspend them in a serum-free basal medium at a concentration of 1 x 10⁵ cells/ml.
- Prepare different concentrations of Abt-518 (e.g., 10, 50, 100 nM) in the serum-free cell suspension. Include a vehicle control with DMSO at the same final concentration used for the highest Abt-518 dose.
- Add 200 μ l of the cell suspension containing the respective **Abt-518** concentration or vehicle to the upper chamber of the Matrigel-coated inserts.
- 3. Invasion Assay
- To the lower chamber of the Boyden chamber, add 600 μl of EGM-2 medium containing 10% FBS as a chemoattractant.
- Carefully place the inserts into the lower wells, ensuring no air bubbles are trapped beneath the membrane.

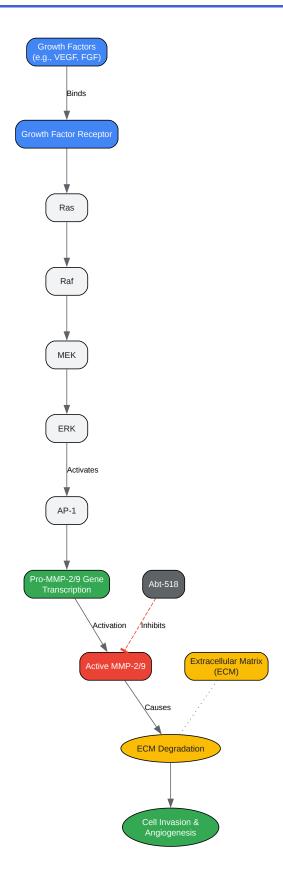


- Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically.
- 4. Staining and Quantification
- After incubation, carefully remove the inserts from the wells.
- Use a cotton swab to gently remove the non-invading cells and the Matrigel from the upper surface of the membrane.
- Fix the invading cells on the lower surface of the membrane by immersing the inserts in icecold 100% methanol for 10 minutes.
- Allow the inserts to air dry completely.
- Stain the invaded cells by placing the inserts in a 0.5% crystal violet solution for 20 minutes.
- Gently wash the inserts with PBS to remove excess stain and allow them to air dry.
- Using a microscope, count the number of stained, invaded cells on the lower surface of the membrane in at least five random fields of view at 200x magnification.
- Calculate the average number of invaded cells per field for each treatment group. The
 percent inhibition can be calculated using the following formula: % Inhibition = [1 (Number
 of invaded cells in treated group / Number of invaded cells in control group)] x 100

Signaling Pathway

Abt-518 inhibits the activity of MMP-2 and MMP-9, which are key enzymes in the degradation of the extracellular matrix. This degradation is a critical step for endothelial cell migration and invasion during angiogenesis. The signaling pathway illustrates how growth factors stimulate the production and activation of MMPs, leading to ECM degradation and subsequent cell invasion. **Abt-518** acts as a direct inhibitor of MMP-2 and MMP-9 activity.





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Caption: Signaling pathway of MMP-2/9-mediated cell invasion and its inhibition by Abt-518.



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